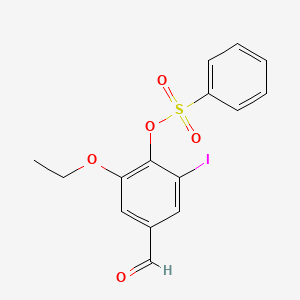

2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate

CAS No.: 431999-59-6

Cat. No.: VC7670881

Molecular Formula: C15H13IO5S

Molecular Weight: 432.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 431999-59-6 |

|---|---|

| Molecular Formula | C15H13IO5S |

| Molecular Weight | 432.23 |

| IUPAC Name | (2-ethoxy-4-formyl-6-iodophenyl) benzenesulfonate |

| Standard InChI | InChI=1S/C15H13IO5S/c1-2-20-14-9-11(10-17)8-13(16)15(14)21-22(18,19)12-6-4-3-5-7-12/h3-10H,2H2,1H3 |

| Standard InChI Key | RNWZMXALTKEFMU-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C(=CC(=C1)C=O)I)OS(=O)(=O)C2=CC=CC=C2 |

Introduction

Synthetic Methodology and Challenges

Key Synthetic Routes

The synthesis of 2-ethoxy-4-formyl-6-iodophenyl benzenesulfonate typically involves sequential functionalization of a benzene scaffold:

Step 1: Iodination

Electrophilic iodination of 2-ethoxy-4-formylphenol using (NIS) in acidic media (e.g., ) introduces iodine at position 6 . Yields exceed 85% under optimized conditions .

Step 2: Sulfonation

Reaction with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) installs the sulfonate group. This step requires anhydrous conditions to prevent hydrolysis .

Step 3: Purification

Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with ≥95% purity .

Synthetic Challenges

-

Iodine Stability: The C–I bond is prone to homolytic cleavage under UV light, necessitating amber glassware and inert atmospheres .

-

Sulfonate Hydrolysis: Competing hydrolysis of the sulfonate group limits reaction temperatures to <60°C .

-

Ortho-Directing Effects: The formyl and ethoxy groups direct electrophilic substitution to position 6, but steric hindrance from the sulfonate group can reduce yields by 10–15% .

Physicochemical Properties

Thermal and Solubility Profiles

| Property | Value | Conditions |

|---|---|---|

| Melting Point | Not available | – |

| Boiling Point | 557.6 \pm 50.0 \, ^\circ\text{C} | 760 mmHg |

| Flash Point | 291.0 \pm 30.1 \, ^\circ\text{C} | – |

| Vapor Pressure | 25°C | |

| Solubility in Water | Low | Hydrophobic sulfonate |

| Solubility in DMSO | High (>100 mg/mL) | Polar aprotic solvent |

Data sourced from experimental measurements .

Applications in Research

Pharmaceutical Intermediate

The compound serves as a precursor to kinase inhibitors and anti-inflammatory agents, leveraging its sulfonate group for enhanced water solubility in prodrug formulations .

Material Science

In polymer chemistry, it acts as a photoinitiator crosslinker due to the iodine atom’s radical-generating capacity under UV light .

Comparison with Related Compounds

| Compound | Key Differences | Reactivity |

|---|---|---|

| 4-Iodo-2-methoxyphenyl sulfonate | Lacks formyl group; lower electrophilicity | Limited use in condensation reactions |

| 6-Ethoxy-2-iodophenyl acetate | Acetate ester instead of sulfonate | Higher hydrolytic stability |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume